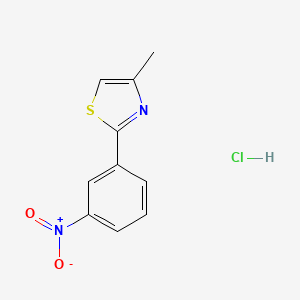

4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

Description

Properties

IUPAC Name |

4-methyl-2-(3-nitrophenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S.ClH/c1-7-6-15-10(11-7)8-3-2-4-9(5-8)12(13)14;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMROGFZALDJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Coupling Reactions: The thiazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products:

Reduction: 4-Methyl-2-(3-aminophenyl)-1,3-thiazole.

Substitution: Various substituted thiazole derivatives.

Coupling: Biaryl thiazole derivatives.

Scientific Research Applications

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of thiazole derivatives, including 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. These compounds have shown significant efficacy in various animal models. For instance, thiazole-bearing analogues were synthesized and tested for their anticonvulsant properties, with some displaying median effective doses significantly lower than standard medications like ethosuximide . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant effects.

Antifungal Activity

The compound has also been investigated for its antifungal properties. In vitro studies demonstrated that certain derivatives of 1,3-thiazole exhibit promising inhibitory activity against Candida albicans, a common pathogenic fungus. For example, derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) that were lower than those of established antifungal agents like fluconazole . The antifungal mechanism is believed to involve interactions with fungal enzymes crucial for cell wall synthesis.

Cholinesterase Inhibition

Another significant application of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is its potential as a cholinesterase inhibitor. Compounds derived from this scaffold have been shown to selectively inhibit acetylcholinesterase, which is vital for treating neurodegenerative diseases such as Alzheimer's . The inhibition potency of these compounds was evaluated, with some exhibiting IC50 values comparable to known inhibitors like donepezil .

Therapeutic Potential

Given its diverse biological activities, 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride holds promise in several therapeutic areas:

- Anticonvulsants : Its effectiveness in reducing seizure activity suggests potential use in epilepsy treatments.

- Antifungal Treatments : With rising resistance to existing antifungals, this compound could serve as a lead for developing new antifungal therapies.

- Neuroprotective Agents : Its ability to inhibit cholinesterase positions it as a candidate for neurodegenerative disease management.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride depends on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Findings and Implications

Biological Activity

4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methyl group and a nitrophenyl group. The presence of the nitro group is particularly noteworthy as it enhances the biological activity of the compound, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride exhibits promising antimicrobial properties. A study highlighted its effectiveness against drug-resistant strains of Staphylococcus aureus and Candida species. The minimal inhibitory concentrations (MICs) for various strains were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| S. aureus | 8 | 15 |

| C. albicans | 3.9 | 15.62 |

| E. faecium | 16 | 32 |

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines such as Caco-2 and HT-29. The introduction of the methyl group on the thiazole ring has been linked to enhanced anticancer activity . In vitro studies demonstrated that the compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| Caco-2 | 12.5 | 10 |

| HT-29 | 15 | 20 |

Enzyme Inhibition

4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride has also shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases. It selectively inhibits human monoamine oxidase B (hMAO-B), which is crucial for the treatment of conditions like Parkinson's disease. The structure-activity relationship (SAR) studies suggest that the nitrophenyl substitution plays a critical role in enhancing inhibition potency .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride. The findings suggested that this compound could serve as a lead structure for developing new antibiotics against resistant strains of bacteria and fungi .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of thiazole derivatives in breast and colon cancer models. The results indicated that compounds similar to 4-methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride exhibited significant cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic promise .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride?

Methodological Answer:

- Reagent stoichiometry : Use equimolar ratios of precursors (e.g., methyl hydrazinecarbodithioate derivatives and nitrophenyl-substituted reactants) to minimize side products .

- Solvent selection : Absolute ethanol is preferred for its ability to dissolve polar intermediates while facilitating precipitation of the final product .

- Catalytic additives : Triethylamine can enhance reaction rates by scavenging acidic byproducts, as demonstrated in analogous thiazole syntheses .

- Reaction monitoring : Employ TLC (e.g., silica gel plates with ethyl acetate/hexane) to track progress and confirm completion before workup .

Q. How can researchers purify 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride effectively?

Methodological Answer:

- Recrystallization : Use dimethylformamide (DMF) or aqueous ethanol for high-purity crystals, leveraging solubility differences between the target compound and impurities .

- Column chromatography : For complex mixtures, employ silica gel with gradient elution (e.g., chloroform:methanol 9:1 to 7:3) to isolate the hydrochloride salt .

- Washing protocols : Post-synthesis, wash precipitated solids with cold ethanol to remove unreacted starting materials .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and thiazole methyl groups (δ 2.5–3.0 ppm) .

- IR spectroscopy : Confirm the presence of NO₂ (asymmetric stretch ~1520 cm⁻¹) and thiazole C=S (≈1250 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H⁺] or [M-Cl⁻] adducts) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for nitrophenyl-thiazole derivatives?

Methodological Answer:

- DFT calculations : Simulate intermediates (e.g., nitrophenyl radical formation) to identify energetically favorable pathways .

- Transition state analysis : Use Gaussian or ORCA software to model steric effects of the 3-nitro substituent on cyclization kinetics .

- Cross-validation : Compare computed IR/NMR spectra with experimental data to validate mechanistic hypotheses .

Q. What strategies address discrepancies in solubility data for hydrochloride salts of thiazole derivatives?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 1–7) under controlled temperatures (25–60°C) .

- Hansen solubility parameters : Calculate HSPs to predict compatibility with co-solvents (e.g., PEG-400 for enhanced dissolution) .

- Stability assays : Monitor salt dissociation via pH titration and UV-Vis spectroscopy (λmax ~270 nm for thiazole ring) .

Q. How can researchers design analogs to study structure-activity relationships (SAR) in nitrophenyl-thiazole systems?

Methodological Answer:

- Functional group substitution : Replace the 3-nitro group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to modulate electronic effects .

- Heterocycle variation : Synthesize 1,3,4-thiadiazole or imidazole hybrids to assess ring size/rigidity impacts .

- Crystallographic analysis : Use single-crystal XRD (e.g., Mo-Kα radiation) to correlate substituent geometry with packing efficiency .

Q. What experimental controls are essential for validating catalytic efficiency in thiazole synthesis?

Methodological Answer:

- Blank reactions : Omit catalysts (e.g., Bleaching Earth Clay) to quantify their role in accelerating cyclization .

- Isotope labeling : Use ¹⁵N-labeled amines to track nitrogen incorporation into the thiazole ring via MS/MS .

- Kinetic profiling : Monitor reaction rates under varying temperatures (Arrhenius plots) to differentiate catalytic vs. thermal pathways .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting NMR assignments for aromatic protons in nitrophenyl-thiazoles?

Methodological Answer:

- 2D NMR (COSY/HSQC) : Resolve overlapping signals by correlating ¹H-¹H coupling and ¹H-¹³C connectivity .

- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- Computational validation : Overlay experimental spectra with DFT-predicted chemical shifts (δ ± 0.3 ppm tolerance) .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in hydrochloride salt purity?

Methodological Answer:

- ANOVA : Compare HPLC purity data (>95% target) across 3+ batches to identify outliers .

- Multivariate analysis : Use PCA to correlate impurities with synthesis parameters (e.g., stirring time, solvent volume) .

- QC thresholds : Establish acceptance criteria (e.g., ≤2% total impurities by area normalization) .

Experimental Design & Theoretical Frameworks

Q. How can ligand-based drug design principles guide the development of nitrophenyl-thiazole-based inhibitors?

Methodological Answer:

- Pharmacophore modeling : Identify critical features (e.g., nitro group for H-bond acceptor, thiazole for π-π stacking) .

- Docking studies : Use AutoDock Vina to predict binding poses against target enzymes (e.g., kinases) .

- In vitro validation : Pair computational hits with enzymatic assays (IC₅₀ determination) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.